Tdpdp-onsu

Overview

Description

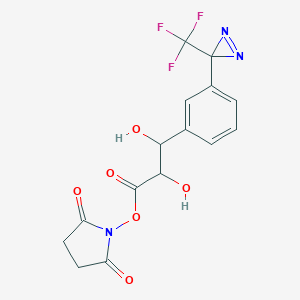

Tdpdp-onsu, with the molecular formula C15H12F3N3O6 and a molecular weight of 387.27 g/mol, is a compound of interest in various scientific fields. It is primarily used for research purposes and is not intended for human or veterinary use.

Chemical Reactions Analysis

Tdpdp-onsu undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

Tdpdp-onsu has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is employed in drug discovery and development, particularly for targeting specific proteins and pathways involved in diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tdpdp-onsu involves its interaction with specific molecular targets and pathways. As a nucleic acid binding protein, this compound regulates RNA processing, including mRNA splicing, RNA stability, and transport . It is primarily localized to the nucleus but can translocate to the cytoplasm and mitochondria . The compound exerts its effects by binding to specific sequences and reducing the aggregation of pathological proteins .

Comparison with Similar Compounds

Tdpdp-onsu can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include those that target nucleic acid binding proteins and regulate RNA processing. Some examples of similar compounds are those used in the treatment of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and frontotemporal dementia (FTD) . This compound is unique in its specific interaction with TDP-43, a protein involved in these diseases .

Conclusion

This compound is a compound with significant potential in various scientific research fields. Its unique properties and interactions make it a valuable tool for studying molecular mechanisms and developing new therapeutic strategies. Further research and development are needed to fully understand its potential and applications.

Biological Activity

Tdpdp-onsu is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a derivative of thiosemicarbazides, which are known for their diverse biological activities. The structural modifications in this compound contribute to its unique pharmacological properties, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various pathogens. A study evaluating the antibacterial properties of related compounds revealed that N-(β-D-galactopyranosyl)-thiosemicarbazide (a structural analog) exhibited pronounced bactericidal effects against strains such as E. coli and Salmonella . The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations for inhibiting bacterial growth.

Table 1: Antibacterial Activity Results

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 0.54 | E. coli |

| N-(β-D-xylopyranosyl)-thiosemicarbazide | 0.67 | Salmonella |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. Research indicates that thiosemicarbazide derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes . The exact mechanism of action for this compound remains an area for further investigation.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound in vivo and in vitro:

- Case Study on Antimicrobial Efficacy : In a controlled study, this compound was administered to infected animal models to evaluate its effectiveness against bacterial infections. Results showed a significant reduction in bacterial load compared to control groups, supporting its potential as an antimicrobial agent .

- Case Study on Toxicity Assessment : A toxicity evaluation using the PASS program predicted low toxicity levels for this compound derivatives, indicating a favorable safety profile for further development .

Research Findings

Recent studies have utilized various methodologies to assess the biological activity of this compound:

- In Vitro Studies : Experiments conducted on solid nutrient media demonstrated that this compound exhibits bactericidal activity against selected microbial cultures with no pronounced species specificity .

- In Silico Predictions : Computational models have been employed to predict the pharmacological profiles of thiosemicarbazide derivatives, highlighting their potential as antibacterial and antiviral agents .

Table 2: Predicted Biological Activities Using PASS Program

| Compound | Antibacterial Activity (Pa/Pi) | Antiviral Activity (Pa/Pi) |

|---|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 0.544/0.004 | 0.600/0.002 |

| N-(β-D-xylopyranosyl)-thiosemicarbazide | 0.500/0.005 | 0.550/0.003 |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxy-3-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O6/c16-15(17,18)14(19-20-14)8-3-1-2-7(6-8)11(24)12(25)13(26)27-21-9(22)4-5-10(21)23/h1-3,6,11-12,24-25H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJUKOSGTDYVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C(C2=CC(=CC=C2)C3(N=N3)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931726 | |

| Record name | 1-[(2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143016-36-8 | |

| Record name | 3-(3-(3-(Trifluoromethyl)diazirin-3-yl)phenyl)-2,3-dihydroxypropionic acid N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143016368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.